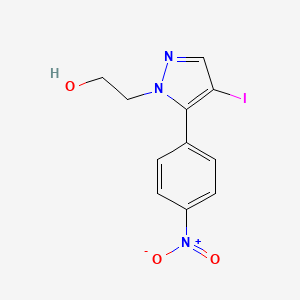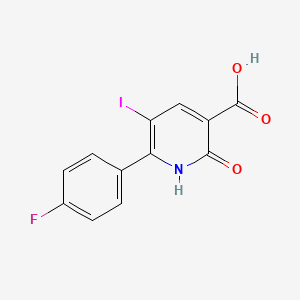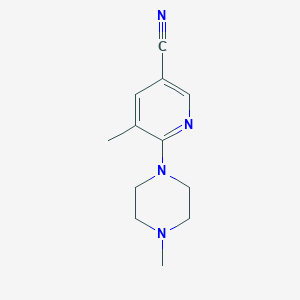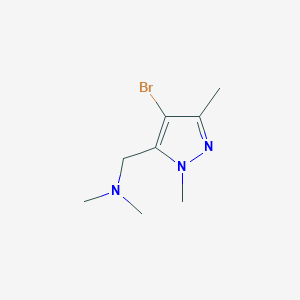
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo substituent at the 4-position and two methyl groups at the 1 and 3 positions of the pyrazole ring. The compound also features a dimethylmethanamine group attached to the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-1,3-dimethyl-1H-pyrazole can be formed by reacting 4-bromo-3-methyl-2-butanone with hydrazine hydrate.
Introduction of the Dimethylmethanamine Group: The dimethylmethanamine group can be introduced through a nucleophilic substitution reaction. The 4-bromo-1,3-dimethyl-1H-pyrazole can be reacted with N,N-dimethylmethanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms or the methyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol could yield a thioether derivative, while oxidation could produce a nitroso or nitro compound.
Aplicaciones Científicas De Investigación
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would require detailed studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of the dimethylmethanamine group.
4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine: Contains a morpholine ring instead of the dimethylmethanamine group.
Uniqueness
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Propiedades
Fórmula molecular |
C8H14BrN3 |
|---|---|
Peso molecular |
232.12 g/mol |
Nombre IUPAC |
1-(4-bromo-2,5-dimethylpyrazol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H14BrN3/c1-6-8(9)7(5-11(2)3)12(4)10-6/h5H2,1-4H3 |
Clave InChI |
PEYGMZQJGBVRPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1Br)CN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


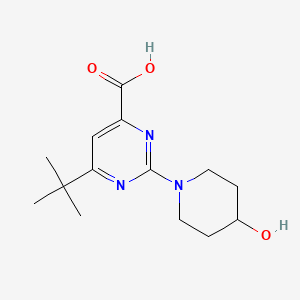
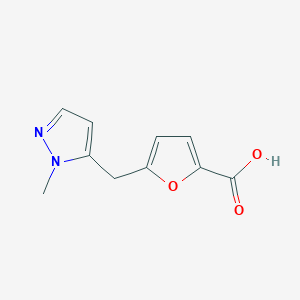
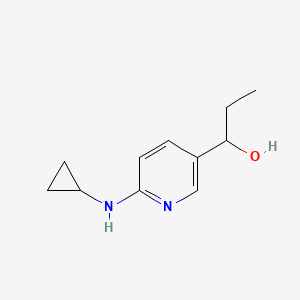
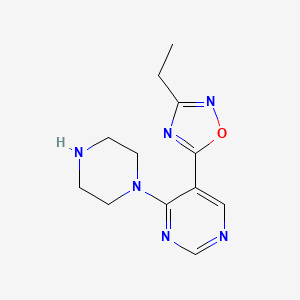
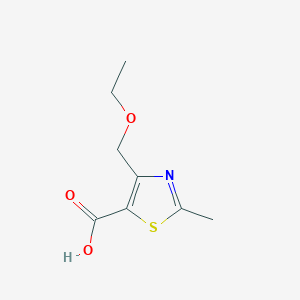
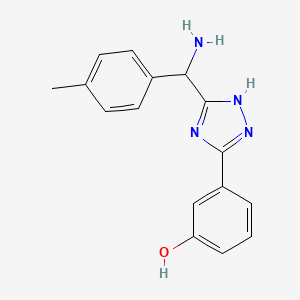
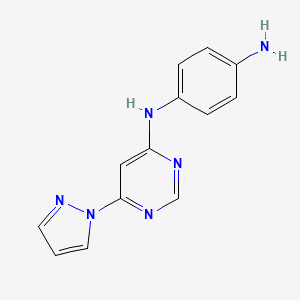

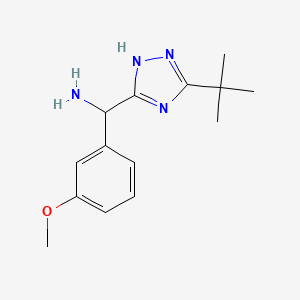
![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)

